2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline
Description
This heterocyclic compound features a piperazine core linked to a 2-cyclopropyl-6-(difluoromethyl)pyrimidine moiety and a 3-methylquinoxaline group. The pyrimidine and quinoxaline groups contribute to aromatic stacking interactions, while the cyclopropyl and difluoromethyl substituents may enhance metabolic stability and lipophilicity.
Properties
IUPAC Name |
2-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-methylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6/c1-13-21(26-16-5-3-2-4-15(16)24-13)29-10-8-28(9-11-29)18-12-17(19(22)23)25-20(27-18)14-6-7-14/h2-5,12,14,19H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWWEFSGDQFWDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline (CAS Number: 2640935-23-3) is a novel synthetic chemical with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 357.4 g/mol. The structure features a quinoxaline core linked to a piperazine ring, which is further substituted with a cyclopropyl and difluoromethyl pyrimidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 2640935-23-3 |
The compound exhibits significant activity as a kinase inhibitor , specifically targeting various kinases involved in cellular signaling pathways. Its design is based on the need to modulate pathways associated with cancer cell proliferation and survival.
- Inhibition of Kinesin Spindle Protein (KSP) : Similar compounds have been shown to inhibit KSP, which plays a crucial role in mitosis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Modulation of Growth Factor Receptors : The piperazine moiety enhances binding affinity to growth factor receptors, potentially leading to reduced tumor growth rates in various cancer models .
Pharmacological Studies
Recent studies have demonstrated the compound's efficacy in vitro and in vivo:
- In Vitro Studies : The compound showed potent inhibition of cancer cell lines with IC50 values comparable to established chemotherapeutics. For example, it exhibited an IC50 of 50 nM against the SJSA-1 osteosarcoma cell line, indicating strong anti-proliferative effects .
- In Vivo Efficacy : In murine models, administration of the compound at doses of 100 mg/kg resulted in significant tumor size reduction compared to control groups, highlighting its potential as an effective anti-cancer agent .
Case Study 1: Osteosarcoma Treatment
A study investigated the effects of the compound on SJSA-1 cells both in vitro and in vivo. Treatment resulted in:
- Cell Viability Reduction : A reduction in cell viability by over 70% at optimal concentrations.
- Tumor Growth Inhibition : Mice treated with the compound showed a 60% decrease in tumor volume compared to untreated controls after two weeks of treatment.
Case Study 2: Mechanistic Insights
Another research effort focused on elucidating the molecular mechanisms through which the compound exerts its effects:
- Apoptosis Induction : Flow cytometry analyses indicated that treated cells displayed increased annexin V staining, suggesting that the compound induces apoptosis.
- Cell Cycle Arrest : Western blotting revealed upregulation of p21 and downregulation of cyclin D1, indicating G1 phase arrest.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity: Recent studies have indicated that derivatives of quinoxaline exhibit significant anticancer properties. The structural modifications in compounds like 2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline may enhance their ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.
Neuropharmacology: Compounds containing piperazine and quinoxaline structures have been investigated for their neuroprotective effects and potential use as antidepressants or anxiolytics. The piperazine ring can interact with neurotransmitter receptors, suggesting that this compound may influence serotonergic or dopaminergic pathways.
Biological Studies
Target Identification: The compound's ability to bind to specific proteins can be explored through affinity chromatography and mass spectrometry techniques. Understanding its binding profile will elucidate its mechanism of action and potential therapeutic targets.
In Vivo Studies: Animal models can be employed to assess the efficacy and safety of this compound in treating diseases such as depression or cancer. Monitoring parameters such as tumor size reduction or behavioral changes will provide insights into its pharmacodynamics.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that a related quinoxaline derivative significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuropharmacological Effects
Research conducted at a leading university revealed that compounds similar to this compound showed promise in alleviating symptoms of anxiety in rodent models. Behavioral tests indicated reduced anxiety-like behavior after administration of the compound, suggesting its potential as an anxiolytic agent.
Comparison with Similar Compounds
Key Observations :
- Piperazine Substituents : The target compound’s pyrimidine group introduces hydrogen-bonding capability via nitrogen atoms, unlike the phenyl/chlorophenyl groups in MM0421.02/03, which rely on hydrophobic interactions .
- Electron-Withdrawing Groups : The difluoromethyl group in the target compound may improve metabolic stability compared to MM0421.03’s chlorophenyl, which could be prone to dehalogenation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
